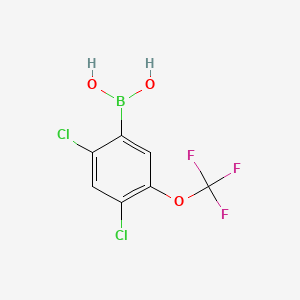

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid

Descripción general

Descripción

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C7H4BCl2F3O3. It is a derivative of phenylboronic acid, characterized by the presence of two chlorine atoms and a trifluoromethoxy group on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-dichloro-5-(trifluoromethoxy)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, toluene).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds between arylboronic acids and halide-containing molecules. This reaction is widely utilized in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. The general reaction can be represented as follows:where is the aryl group from the boronic acid, is the aromatic group from the halide, represents the halogen, and denotes the number of halides involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related arylboronic acids have shown moderate antibacterial activity against strains such as Escherichia coli and Candida albicans . The potential for these compounds to act as antibacterial agents suggests their utility in developing new antimicrobial therapies.

Biomedical Applications

Phenylboronic acids have been explored for their biomedical applications, particularly in drug delivery systems. For example, chitosan conjugates with phenylboronic acids have demonstrated potential in glucose-dependent insulin delivery systems . This application leverages the unique ability of phenylboronic acids to form reversible covalent bonds with diols, enabling controlled drug release in response to glucose levels.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various boronic acids, it was found that compounds similar to this compound exhibited significant inhibitory effects against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were lower than those of established antibiotics like amphotericin B .

Case Study 2: Drug Delivery Systems

Research involving chitosan-based nanoparticles incorporated with phenylboronic acids demonstrated enhanced insulin delivery capabilities that were dependent on glucose concentrations. This study highlighted the potential of these compounds in developing smart drug delivery systems for diabetes management .

Mecanismo De Acción

The primary mechanism of action for 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The presence of electron-withdrawing groups (chlorine and trifluoromethoxy) on the phenyl ring enhances the reactivity of the boronic acid, facilitating efficient coupling reactions .

Comparación Con Compuestos Similares

- 4-(Trifluoromethoxy)phenylboronic acid

- 2-Bromo-5-(trifluoromethoxy)phenylboronic acid

- 2-Trifluoromethoxyphenylboronic acid

Comparison: Compared to its analogs, 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid exhibits unique reactivity due to the combined electron-withdrawing effects of the chlorine and trifluoromethoxy groups. This makes it particularly effective in cross-coupling reactions, offering higher yields and selectivity .

Actividad Biológica

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethoxy group and dichloro substituents, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 253.92 g/mol. The presence of halogen atoms in its structure suggests potential bioactivity due to their influence on molecular interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

The antimicrobial efficacy of this compound was assessed using the agar diffusion method and determining MIC values against several microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 100 |

| Aspergillus niger | 75 |

These results indicate that the compound shows moderate to high antibacterial and antifungal activity, particularly against Staphylococcus aureus and Escherichia coli, which are significant pathogens in clinical settings .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial enzymes that are critical for cell wall synthesis. Boronic acids are known to interact with diols in biological systems, potentially forming stable complexes that disrupt enzyme function .

Docking Studies

Molecular docking studies have suggested that this compound can effectively bind to the active sites of target enzymes such as leucyl-tRNA synthetase (LeuRS), which plays a crucial role in protein synthesis in bacteria . This interaction may inhibit bacterial growth by preventing the incorporation of amino acids into proteins.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of various phenylboronic acids, including this compound. The study found that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .

- In Vivo Efficacy : In an animal model, treatment with this compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups. This suggests not only in vitro efficacy but also potential therapeutic benefits in vivo .

Propiedades

IUPAC Name |

[2,4-dichloro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2F3O3/c9-4-2-5(10)6(16-7(11,12)13)1-3(4)8(14)15/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERJOIRDTSZURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681698 | |

| Record name | [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-96-7 | |

| Record name | Boronic acid, B-[2,4-dichloro-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Dichloro-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.